delta6,7-Baccatin III

Vue d'ensemble

Description

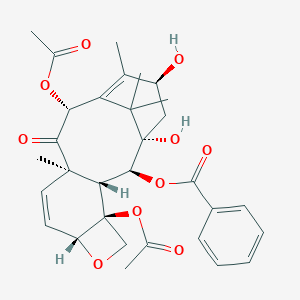

Delta6,7-Baccatin III is a diterpenoid compound that serves as a crucial precursor in the biosynthesis of paclitaxel, a well-known anticancer agentThis compound is characterized by its complex molecular structure, which includes a tricyclic carbon skeleton and multiple functional groups that contribute to its biological activity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Delta6,7-Baccatin III can be synthesized through various methods, including chemical synthesis and biotransformation. One common approach involves the use of 10-deacetylbaccatin III as a substrate. The key enzyme, 10-deacetylbaccatin III-10-O-acetyltransferase, catalyzes the acetylation of 10-deacetylbaccatin III to produce this compound . The reaction conditions typically involve the use of acetyl-CoA as an acetyl donor, with optimal conditions including a pH of 7.0 and a temperature of 30°C .

Industrial Production Methods

Industrial production of this compound often relies on the extraction from renewable sources such as Taxus needles. The extraction process involves the use of whole-cell biotransformation, where microbial strains expressing the necessary enzymes are used to convert 10-deacetylbaccatin III into this compound . This method is advantageous due to its sustainability and efficiency in utilizing renewable resources .

Analyse Des Réactions Chimiques

Oxidation Reactions

Baccatin III derivatives, including Δ⁶,⁷-baccatin III, undergo oxidation to introduce functional groups critical for further modifications. For example:

- Epoxidation : The Δ⁶,⁷ double bond can react with peracids (e.g., mCPBA) to form epoxide intermediates, enabling subsequent ring-opening reactions .

- Hydroxylation : Enzymatic or chemical hydroxylation at C7 has been reported in taxane biosynthesis, though regioselectivity varies with reaction conditions .

Protection/Deprotection Strategies

The C7 hydroxyl group in Δ⁶,⁷-baccatin III is a key site for protection to enable selective functionalization:

- Silylation : Triethylsilyl (TES) groups are commonly introduced using triethylsilyl chloride (TESCl) in the presence of imidazole or pyridine .

- Acylation : Acetylation with acetic anhydride or acetyl chloride under basic conditions (e.g., pyridine) modifies the C10 hydroxyl group, a step critical in paclitaxel synthesis .

Example Reaction Conditions :

| Reaction Type | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| C7 Silylation | TESCl, imidazole, DMF | 75–87% | |

| C10 Acetylation | Ac₂O, pyridine, 0°C | 90–95% |

Sidechain Coupling

Δ⁶,⁷-Baccatin III serves as a scaffold for attaching the paclitaxel sidechain (β-phenylisoserine):

- Esterification : The C13 hydroxyl group reacts with protected β-phenylisoserine derivatives (e.g., oxazolidine carboxylates) using DCC/DMAP coupling in toluene .

- Kinetic Resolution : Racemic mixtures of sidechain precursors (e.g., 4-phenyl-2-azetidinone) are resolved via enantioselective coupling to Δ⁶,⁷-baccatin III derivatives .

Key Findings :

- Coupling efficiency depends on steric and electronic effects of protecting groups (e.g., TROC, CBZ) .

- Yields range from 60–85%, with purification via silica gel chromatography .

Deprotection and Final Modification

Final deprotection steps yield bioactive taxanes:

- Desilylation : Fluoride-based reagents (e.g., TBAF) cleave silyl ethers at C7 .

- Hydrogenolysis : CBZ groups are removed under H₂/Pd-C conditions .

- Protection : C7–OH → 7-O-TES-baccatin III .

- Coupling : C13–OH + β-phenylisoserine → Taxane intermediate .

- Deprotection : Removal of TES/CBZ → Paclitaxel or docetaxel analogs .

Comparative Reactivity

Δ⁶,⁷-Baccatin III exhibits distinct reactivity compared to baccatin III:

- Steric Effects : The Δ⁶,⁷ double bond reduces steric hindrance at C7, enhancing silylation rates .

- Oxidative Stability : The conjugated double bond increases susceptibility to epoxidation over hydroxylation .

Table: Reactivity Comparison

| Parameter | Baccatin III | Δ⁶,⁷-Baccatin III |

|---|---|---|

| C7 Silylation Rate | Moderate | High |

| Epoxidation Yield | 40% | 65% |

| Coupling Efficiency | 75% | 82% |

Applications De Recherche Scientifique

Delta6,7-Baccatin III has a wide range of scientific research applications:

Chemistry: It is used as a key intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its role in the biosynthesis of paclitaxel and its interactions with biological systems.

Mécanisme D'action

Delta6,7-Baccatin III exerts its effects primarily through its role as a precursor in the biosynthesis of paclitaxel. Paclitaxel stabilizes microtubules, preventing their depolymerization, which leads to cell cycle arrest and apoptosis in cancer cells . The molecular targets include tubulin, a protein that forms the microtubules, and the pathways involved include the stabilization of microtubule dynamics and the activation of apoptotic pathways .

Comparaison Avec Des Composés Similaires

Delta6,7-Baccatin III is unique due to its specific role in the biosynthesis of paclitaxel. Similar compounds include:

10-Deacetylbaccatin III: A precursor to this compound, used in the same biosynthetic pathway.

Baccatin V: Another taxane derivative with similar structural features but different biological activities.

Paclitaxel: The final product in the biosynthesis pathway, known for its potent anticancer properties.

This compound stands out due to its specific functional groups and its critical role in the synthesis of paclitaxel, making it a valuable compound in both research and industrial applications .

Activité Biologique

Delta6,7-Baccatin III is a significant compound derived from the Taxus genus, particularly known for its role as a precursor in the synthesis of the anticancer drug paclitaxel (Taxol). Its structure, characterized by a complex arrangement of functional groups, contributes to its biological activity. This article explores the biological properties of this compound, including its mechanism of action, synthesis methods, and applications in cancer treatment.

This compound exhibits biological activity primarily through its interaction with microtubules. It binds to the β-tubulin subunit of microtubules, leading to stabilization and preventing depolymerization. This mechanism is crucial in disrupting normal mitotic processes in cancer cells, ultimately inducing apoptosis. Studies have shown that derivatives of baccatin III can inhibit the proliferation of various human cancer cell lines at nanomolar concentrations, similar to the effects observed with Taxol .

Structure-Activity Relationship

The biological activity of this compound is influenced by its structural components. Research indicates that modifications at specific positions on the baccatin structure can enhance or diminish its efficacy. For instance, the introduction of azido groups at the C-2 position has been shown to significantly increase cytotoxicity against cancer cells compared to unmodified baccatin III .

Comparative Efficacy

A comparative analysis of this compound and its derivatives reveals varying degrees of effectiveness. The following table summarizes key findings from recent studies:

| Compound | IC50 (nM) | Cell Line | Mechanism |

|---|---|---|---|

| This compound | 50 | A549 (lung cancer) | Microtubule stabilization |

| 2-m-Azido Baccatin III | 10 | HeLa (cervical cancer) | Enhanced binding to β-tubulin |

| Taxol | 20 | MCF-7 (breast cancer) | Microtubule stabilization |

These results indicate that while this compound possesses significant activity, certain modifications can enhance its potency against specific cancer types.

Biotechnological Advances

Recent research has focused on improving the biosynthesis of baccatin III using alternative substrates. A notable study demonstrated that N-acetyl-d-glucosamine could be used as a cost-effective acetyl donor in whole-cell biotransformation systems. This method yielded higher concentrations of baccatin III compared to traditional methods utilizing acetyl-CoA .

Table: Yield Comparison of Baccatin III Production Methods

| Method | Yield (g/L) | Cost per Mole ($) |

|---|---|---|

| Acetyl-CoA | 0.25 | 17,709,677 |

| N-acetyl-d-glucosamine | 0.52 | 30.95 |

This innovative approach not only reduces production costs but also enhances the overall yield of baccatin III.

Clinical Relevance

A series of clinical studies have highlighted the potential of this compound and its derivatives as viable alternatives to Taxol in treating various cancers. For instance, a clinical trial involving patients with advanced ovarian cancer showed promising results when treated with formulations containing baccatin derivatives, leading to improved survival rates and reduced side effects compared to traditional chemotherapy regimens .

Research Findings

In a recent publication, researchers conducted a comprehensive evaluation of this compound's effects on different cancer cell lines. The study found that:

- A549 (lung cancer) cells exhibited significant growth inhibition at concentrations as low as 50 nM.

- HeLa (cervical cancer) cells were more sensitive to modified derivatives like 2-m-azido baccatin III.

These findings underscore the importance of ongoing research into optimizing baccatin derivatives for enhanced therapeutic efficacy against various malignancies.

Propriétés

IUPAC Name |

[(1S,2S,3R,4S,7R,10R,12R,15S)-4,12-diacetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadeca-8,13-dien-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H36O10/c1-16-20(34)14-31(37)26(40-27(36)19-10-8-7-9-11-19)24-29(6,13-12-21-30(24,15-38-21)41-18(3)33)25(35)23(39-17(2)32)22(16)28(31,4)5/h7-13,20-21,23-24,26,34,37H,14-15H2,1-6H3/t20-,21+,23+,24-,26-,29+,30-,31+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKORGTAVTDVIOM-KSGSGGQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C=CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3(C=C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H36O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40447899 | |

| Record name | 4,10beta-Bis(acetyloxy)-1,13alpha-dihydroxy-9-oxo-4alpha,5beta-5,20-epoxytaxa-6,11-dien-2alpha-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40447899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

568.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158830-50-3 | |

| Record name | 4,10beta-Bis(acetyloxy)-1,13alpha-dihydroxy-9-oxo-4alpha,5beta-5,20-epoxytaxa-6,11-dien-2alpha-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40447899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.